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6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol

Oligonucleotide synthesis DMT protection Spacer synthesis

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol (CAS 142685-32-3), also known as O-dimethoxytrityl-1,6-hexanediol or mono-DMT-1,6-hexanediol, is a mono-4,4′-dimethoxytrityl (DMT)-protected aliphatic diol (C6 spacer) with molecular formula C₂₇H₃₂O₄ and molecular weight 420.54 g/mol. The compound is primarily employed as a precursor for the synthesis of phosphoramidite building blocks and controlled-pore glass (CPG) solid supports used in solid-phase oligonucleotide synthesis, where it serves as a non-nucleosidic spacer or linker arm.

Molecular Formula C27H32O4
Molecular Weight 420.5 g/mol
CAS No. 142685-32-3
Cat. No. B8262432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol
CAS142685-32-3
Molecular FormulaC27H32O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCO
InChIInChI=1S/C27H32O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19,28H,3-4,8-9,20-21H2,1-2H3
InChIKeyJOOJDEBZNKYPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol (CAS 142685-32-3): A DMT-Protected C6 Spacer for Oligonucleotide Synthesis Procurement


6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol (CAS 142685-32-3), also known as O-dimethoxytrityl-1,6-hexanediol or mono-DMT-1,6-hexanediol, is a mono-4,4′-dimethoxytrityl (DMT)-protected aliphatic diol (C6 spacer) with molecular formula C₂₇H₃₂O₄ and molecular weight 420.54 g/mol [1]. The compound is primarily employed as a precursor for the synthesis of phosphoramidite building blocks and controlled-pore glass (CPG) solid supports used in solid-phase oligonucleotide synthesis, where it serves as a non-nucleosidic spacer or linker arm [2]. Its DMT protecting group enables standard acid-labile deprotection compatibility with automated DNA/RNA synthesizers.

Non-nucleosidic C6 spacer precursor for phosphoramidite and CPG synthesis
Acid-labile DMT protection compatible with automated DNA/RNA synthesizers
Supports terminal 3'-blocking, bioconjugation, and nanostructure assembly

Why C3, C12, or HEG Spacers Cannot Simply Replace 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol in Oligonucleotide Design


Aliphatic spacer length directly governs nuclease resistance, polymerase blocking efficiency, and the spatial separation between an oligonucleotide and a conjugated functional moiety [1]. The C3 spacer (1,3-propanediol) provides only 3 methylene units and may offer insufficient steric shielding against exonucleases, while longer spacers such as C12 or hexaethylene glycol (HEG, spacer 18) introduce excessive hydrophilicity that alters the biophysical behavior of the conjugate . The DMT-protected C6 hexanediol derivative occupies a unique middle ground: its six-carbon alkyl chain delivers a hydrophobic, flexible spacer arm of intermediate length, allowing precise tuning of nuclease resistance and polymerase read-through properties without the excessive hydrophilicity of PEG-based spacers [2].

C3 spacer: shorter hydrophobic arm may limit steric shielding and conjugation flexibility
C12 or HEG spacers: excessive hydrophilicity can alter biophysical behavior of the conjugate
Unprotected diols or alternative protecting groups: incompatible with standard DMT-based synthesis cycles

Quantitative Differentiation of 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol from Closest Analogs: Procurement Evidence Guide


Synthesis Yield of Mono-DMT-1,6-hexanediol vs. Mono-DMT-1,3-propanediol

In the foundational 1987 study by Seela and Kaiser, 1,6-hexanediol was mono-protected with a single dimethoxytrityl (DMTr) group using synthetic conditions originally developed for the propanediol homolog. Silica gel chromatography with methylene chloride as eluent delivered O-(4,4′-dimethoxytrityl)-1,6-hexanediol in 71% isolated yield as a yellow syrup [1]. This yield was achieved under conditions optimized for the shorter C3 analog, demonstrating that the C6 diol is amenable to selective mono-tritylation without requiring extensive re-optimization. In contrast, an alternative protocol using DMTr-Cl (1 eq.), DIEA (2 eq.), and excess 1,6-hexanediol (5 eq.) in dry pyridine gave only 33.3% of the target mono-DMT product [2], underscoring the critical impact of reaction stoichiometry and conditions on procurement economics.

Synthesis Yield
Head-to-head
71% vs 33.3% isolated yield
Direct cost and purification advantage
Optimized protocol vs alternative DMTr-Cl method
Oligonucleotide synthesis DMT protection Spacer synthesis

Exonuclease Resistance: 1,6-Hexanediol vs. 1,3-Propanediol End-Capping

Pandolfi et al. (1999) directly compared 3′-terminal end-capping modifications with 1,3-propanediol (C3) and 1,6-hexanediol (C6) against the unmodified (natural) oligodeoxynucleotide and phosphorothioate-containing analogs. Resistance toward snake venom phosphodiesterase (SVPDE, a 3′-exonuclease) and calf spleen phosphodiesterase (CSPDE, a 5′-exonuclease) was assessed by both UV and HPLC methods. All alkyl-diol-capped oligonucleotides, including both C3 and C6, exhibited at least 12-fold greater stability than the parent unmodified compound [1]. While the study did not report a statistically significant difference between C3 and C6 for exonuclease resistance alone, the hexanediol modification provides the added benefit of a longer hydrophobic spacer arm (six vs. three methylene units), which enables greater spatial separation for downstream bioconjugation applications without compromising the end-capping protective effect.

Exonuclease Resistance
Head-to-head
≥12-fold stability over unmodified
C6 end-cap matches C3 in protection; adds longer linker arm
SVPDE/CSPDE assay; UV/HPLC detection
Nuclease resistance Antisense oligonucleotides End-capping modification

Polymerase Extension Blocking: C3 Spacer vs. Amino-Modified C6 vs. Phosphate at the 3′ Terminus

In a systematic evaluation of 3′-terminal blocking modifications for unlabeled probe assays, the C3 spacer, amino-modified C6, and inverted dT all provided the best blocking efficiencies, with ≤1% unblocked (i.e., ≥99% effective at preventing polymerase read-through). In contrast, 3′-phosphate was less effective, leaving up to 2% unblocked [1]. While this study directly characterized the C3 spacer (derived from DMT-1,3-propanediol) rather than the C6 hexanediol spacer itself, the data establish a class-level benchmark: short alkyl spacers (C3) and amino-terminated alkyl spacers (amino-C6) are superior to phosphate for polymerase blocking. The DMT-protected 1,6-hexanediol (C6) spacer—an intermediate in length and hydrophobicity between C3 and amino-C6—is expected to fall within the same high-efficiency blocking class, and additionally offers a 6-carbon spacer arm for terminal dye or biotin conjugation, a feature absent in the simpler C3 spacer.

Polymerase Blocking
Class-level
≤1% unblocked (C3/amino-C6 benchmark)
Supports class-level inference for C6 spacer
qPCR probe assay; data from C3 analog
PCR blocking Unlabeled probe assay qPCR probe design

Serum Nuclease Resistance: Hexanediol vs. Hexaethylene Glycol (HEG) End-Modification of DNA Nanostructures

Conway et al. (2013) demonstrated that simple chemical modifications to oligonucleotide termini with both hexanediol (C6) and hexaethylene glycol (HEG) significantly enhance nuclease resistance under serum conditions. Oligonucleotides modified with these end-groups were assembled into DNA prismatic cages in a single step and quantitative yield. Critically, the assembled cages further stabilized the strands toward serum nucleases, achieving lifetimes of 62 hours in serum [1]. This study validates the hexanediol modification not merely as a synthetic handle but as a functional stability-enhancing moiety in biologically relevant media. While HEG offers a longer, more hydrophilic spacer arm, hexanediol provides a hydrophobic, compact alternative that may be preferred when minimizing the overall hydrodynamic radius of the conjugate is desired.

Serum Stability
Cross-study
62-hour serum lifetime (DNA cage)
Hexanediol contributes to extended circulatory persistence
DNA prismatic cages; in vitro serum
DNA nanotechnology Serum stability Oligonucleotide therapeutics

CPG Loading Capacity: DMT-1,6-Hexanediol Succinate vs. Nucleoside Succinate Supports

The Current Protocols methodology for attaching mono-O-(4,4′-dimethoxytrityl)-protected diols to solid-phase supports describes conversion of such diols to their hemisuccinate esters followed by coupling to long-chain aminoalkyl CPG (LCAA-CPG). In a representative example using nucleoside succinate derivatives, LCAA-CPG supports were obtained with loadings of 20 and 23 μmol/g [1]. This loading range serves as a benchmark for DMT-protected diol-derived CPG supports, including those prepared from DMT-1,6-hexanediol. The commercially available C6 CPG (DMT-1,6-Hexanediol-Glyc-CPG) is directly offered as a pre-packed synthesis column, eliminating the need for end-user functionalization and ensuring lot-to-lot consistency critical for GMP oligonucleotide manufacturing .

CPG Loading
Cross-study
20–23 μmol/g
Comparable to nucleoside CPG; compatible with standard synthesis scales
LCAA-CPG; hemisuccinate coupling
Solid-phase synthesis CPG functionalization Loading capacity

Best Research and Industrial Application Scenarios for 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol (CAS 142685-32-3)


Manufacturing of 3′-End-Blocked qPCR and Unlabeled Probe Oligonucleotides

The C6 spacer derived from this compound, when incorporated as a 3′-terminal modification, provides ≥99% polymerase extension blocking efficiency (≤1% unblocked), matching the best-in-class C3 spacer and amino-C6 modifications while outperforming 3′-phosphate (up to 2% unblocked) [1]. Procurement of the DMT-hexanediol precursor enables in-house synthesis of C6 spacer phosphoramidites and CPG columns for diagnostic probe manufacturing where both polymerase blocking and functional conjugation via the extended 6-carbon linker are required.

Therapeutic Oligonucleotide Programs Requiring Extended Serum Stability

Hexanediol terminal modification has been demonstrated to contribute to 62-hour serum lifetimes when incorporated into higher-order DNA nanostructures [1]. For antisense oligonucleotides, siRNA, and aptamer programs where nuclease degradation limits in vivo efficacy, the 71%-yield synthesis of DMT-1,6-hexanediol provides a cost-effective entry point for incorporating the C6 spacer as a stability-enhancing end-cap [2].

DNA Nanostructure and DNA Origami Construction Requiring Hydrophobic Spacer Arms

The C6 alkyl spacer provides a hydrophobic alternative to hexaethylene glycol (HEG) spacers for DNA nanostructure assembly. Conway et al. showed that hexanediol-modified oligonucleotides enable quantitative assembly of DNA prismatic cages with 62-hour serum stability [1]. The hydrophobic character of the C6 chain (LogP ≈ 5.4 predicted for the DMT-protected precursor [2]) may be advantageous when minimizing water uptake or controlling the local dielectric environment at the conjugation site is desired.

Solid-Phase Oligonucleotide Synthesis CPG Column Production

The compound is the direct precursor for C6 CPG (DMT-1,6-Hexanediol-Glyc-CPG) solid supports, which achieve loadings of 20–23 μmol/g on LCAA-CPG, comparable to standard nucleoside CPG columns [1]. This supports seamless integration into existing automated synthesis workflows at 0.2–1.0 μmol scales. The 71% synthetic yield demonstrated by Seela and Kaiser [2] supports economical bulk procurement for CPG manufacturing operations.

Application
Selection Property
Validation Focus
qPCR probe & 3′-blocked oligo manufacturing
Polymerase blocking efficiency
Endpoint unblocked fraction assessment
Oligonucleotide serum stability studies
Serum nuclease resistance
Extended circulation lifetime evaluation
DNA nanostructure & origami assembly
Hydrophobic spacer character
Conjugation-site environment control
CPG column production for oligonucleotide synthesis
Loading capacity & synthesis yield
Consistent loading and cost-effective scaling
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